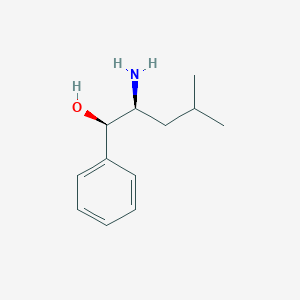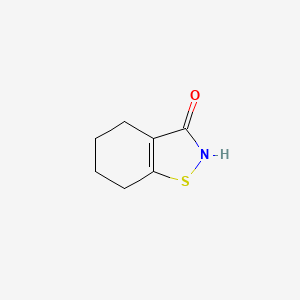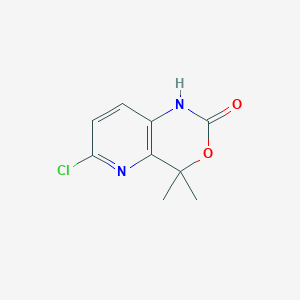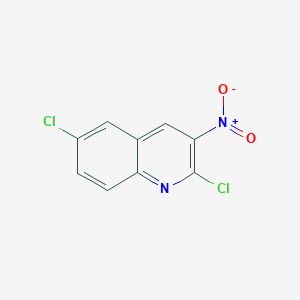
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide
概要
説明
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide is an organic compound that features a benzene ring substituted with an amino group, a pyridyl group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-(3-pyridyl)benzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
類似化合物との比較
Similar Compounds
2-Amino-4-(3-pyridyl)thiazole: Similar structure but contains a thiazole ring instead of a benzene ring.
2-Amino-4-(3-pyridyl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
2-Amino-4-(pyridin-3-yl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential medicinal applications, as it can interact with biological targets in a specific manner.
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
2-amino-4-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c12-10-6-8(9-2-1-5-14-7-9)3-4-11(10)17(13,15)16/h1-7H,12H2,(H2,13,15,16) |
InChIキー |
ZIHFDPNPDKLITA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)S(=O)(=O)N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Carbomethoxy-4-[(chloroacetyl)amino]thiophene](/img/structure/B8326330.png)
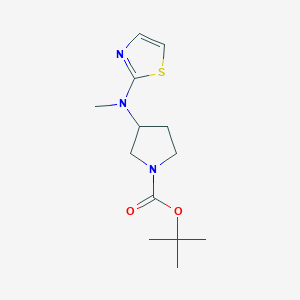
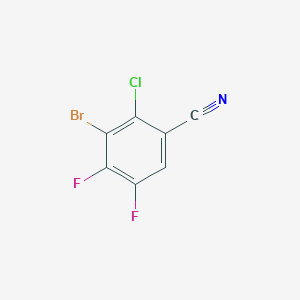
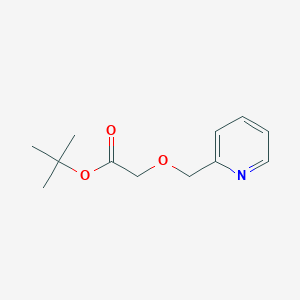

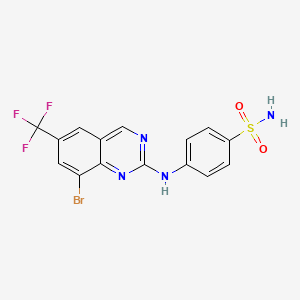
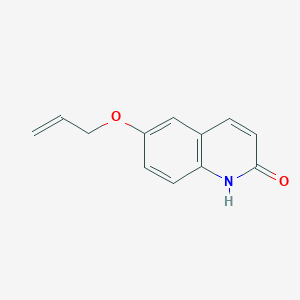

![ethyl 4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B8326397.png)
